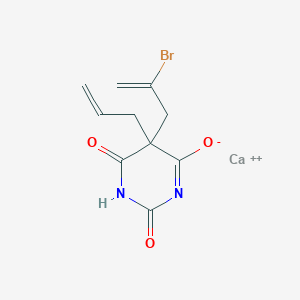

5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Gallium-68 Antigene de Membrane Spécifique de la Prostate est un composé radiopharmaceutique utilisé principalement en imagerie par tomographie par émission de positons (TEP) pour la détection du cancer de la prostate. Ce composé combine le radionucléide Gallium-68 avec un ligand qui cible l’antigène de membrane spécifique de la prostate, une protéine fortement exprimée sur les cellules cancéreuses de la prostate. L’utilisation du Gallium-68 Antigene de Membrane Spécifique de la Prostate a révolutionné l’imagerie du cancer de la prostate, permettant une localisation précise et une stadification de la maladie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du Gallium-68 Antigene de Membrane Spécifique de la Prostate implique le marquage radioactif d’un ligand ciblant l’antigène de membrane spécifique de la prostate avec du Gallium-68. Le processus comprend généralement les étapes suivantes :

Élution du Gallium-68 : Le Gallium-68 est élué d’un générateur de Germanium-68/Gallium-68.

Préparation du tampon : Un tampon approprié, tel que l’acétate ou le HEPES, est préparé.

Réaction de marquage radioactif : Le ligand est mélangé à la solution de Gallium-68 dans le tampon et incubé à une température spécifique (généralement autour de 90 °C) pendant une période définie (typiquement 10 à 15 minutes).

Purification : Le composé marqué est purifié à l’aide de méthodes telles que l’extraction en phase solide pour éliminer le Gallium-68 non lié

Méthodes de production industrielle : La production industrielle du Gallium-68 Antigene de Membrane Spécifique de la Prostate implique des systèmes de synthèse automatisés pour garantir la cohérence et la sécurité. Ces systèmes sont conçus pour gérer le processus de marquage radioactif, y compris l’élution, le mélange, l’incubation et la purification, dans un environnement contrôlé. L’utilisation de kits multidoses pour la préparation a également été développée pour rationaliser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le Gallium-68 Antigene de Membrane Spécifique de la Prostate subit principalement des réactions de complexation lors de sa préparation. La réaction clé implique la formation d’un complexe stable entre le Gallium-68 et le ligand ciblant l’antigène de membrane spécifique de la prostate.

Réactifs et conditions courants :

Réactifs : Chlorure de Gallium-68, tampon acétate, tampon HEPES, ligand ciblant l’antigène de membrane spécifique de la prostate.

Conditions : Incubation à des températures élevées (environ 90 °C) pendant 10 à 15 minutes.

Principaux produits : Le principal produit de la réaction de marquage radioactif est le ligand ciblant l’antigène de membrane spécifique de la prostate marqué au Gallium-68, qui est utilisé pour l’imagerie par tomographie par émission de positons .

4. Applications de la recherche scientifique

Le Gallium-68 Antigene de Membrane Spécifique de la Prostate a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisé comme traceur radioactif dans diverses études chimiques pour étudier les interactions moléculaires et les affinités de liaison.

Biologie : Employé en recherche biologique pour étudier l’expression et la distribution de l’antigène de membrane spécifique de la prostate dans différents tissus.

Médecine : Largement utilisé dans le diagnostic et la stadification du cancer de la prostate par imagerie par tomographie par émission de positons. .

Industrie : Utilisé dans le développement et les tests de nouveaux radiopharmaceutiques et agents d’imagerie

Applications De Recherche Scientifique

Gallium-68 Prostate-Specific Membrane Antigen has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiotracer in various chemical studies to investigate molecular interactions and binding affinities.

Biology: Employed in biological research to study the expression and distribution of prostate-specific membrane antigen in different tissues.

Medicine: Widely used in the diagnosis and staging of prostate cancer through positron emission tomography imaging. .

Industry: Utilized in the development and testing of new radiopharmaceuticals and imaging agents

Mécanisme D'action

Le mécanisme d’action du Gallium-68 Antigene de Membrane Spécifique de la Prostate implique sa liaison à l’antigène de membrane spécifique de la prostate, une protéine transmembranaire exprimée sur les cellules cancéreuses de la prostate. Une fois administré, le composé se lie à l’antigène de membrane spécifique de la prostate à la surface des cellules cancéreuses. Le radionucléide Gallium-68 émet des positons, qui sont détectés par l’imagerie par tomographie par émission de positons, permettant la visualisation des cellules et des tumeurs exprimant l’antigène de membrane spécifique de la prostate .

Composés similaires :

Fluorine-18 Antigene de Membrane Spécifique de la Prostate : Un autre radiopharmaceutique utilisé pour l’imagerie par tomographie par émission de positons du cancer de la prostate. .

Lutétium-177 Antigene de Membrane Spécifique de la Prostate : Utilisé pour la radiothérapie ciblée du cancer de la prostate.

Unicité : Le Gallium-68 Antigene de Membrane Spécifique de la Prostate est unique en raison de sa courte demi-vie, ce qui permet une imagerie rapide et une exposition aux radiations réduite pour les patients. Sa forte affinité pour l’antigène de membrane spécifique de la prostate et sa capacité à fournir des images haute résolution en font un outil précieux dans le diagnostic et la prise en charge du cancer de la prostate .

Comparaison Avec Des Composés Similaires

Fluorine-18 Prostate-Specific Membrane Antigen: Another radiopharmaceutical used for positron emission tomography imaging of prostate cancer. .

Lutetium-177 Prostate-Specific Membrane Antigen: Used for targeted radionuclide therapy of prostate cancer.

Uniqueness: Gallium-68 Prostate-Specific Membrane Antigen is unique due to its short half-life, which allows for rapid imaging and reduced radiation exposure to patients. Its high affinity for prostate-specific membrane antigen and the ability to provide high-resolution images make it a valuable tool in the diagnosis and management of prostate cancer .

Propriétés

Numéro CAS |

14960-32-8 |

|---|---|

Formule moléculaire |

C10H10BrCaN2O3+ |

Poids moléculaire |

326.18 g/mol |

Nom IUPAC |

calcium;5-(2-bromoprop-2-enyl)-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate |

InChI |

InChI=1S/C10H11BrN2O3.Ca/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;/h3H,1-2,4-5H2,(H2,12,13,14,15,16);/q;+2/p-1 |

Clé InChI |

ROXCPJSKHRWHHJ-UHFFFAOYSA-M |

SMILES |

C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |

SMILES canonique |

C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |

Key on ui other cas no. |

14960-32-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.